molecular formula C19H28O2 B15347313 Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester CAS No. 72928-32-6

Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester

Cat. No.: B15347313
CAS No.: 72928-32-6
M. Wt: 288.4 g/mol
InChI Key: SBQJMHWEPWADHS-UHFFFAOYSA-N
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Description

Chemical Name: Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester CAS Number: 88038-92-0 (as per ) Molecular Formula: C₃₁H₄₈O₂ Molecular Weight: 452.71 g/mol Physical Properties:

  • Density: 0.986±0.06 g/cm³ (predicted)
  • Boiling Point: 550.8±29.0 °C (predicted) Structural Features: The compound consists of a butanoic acid esterified with a 4-(trans-4-propylcyclohexyl)phenyl group. The trans configuration of the cyclohexyl substituent minimizes steric hindrance, promoting ordered molecular packing. This structural rigidity is critical for its application in liquid crystal materials .

Applications: Primarily used as a liquid crystal monomer in electro-optical devices, such as displays, due to its thermal stability and mesophase behavior .

Properties

CAS No.

72928-32-6

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] butanoate

InChI

InChI=1S/C19H28O2/c1-3-5-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)6-4-2/h11-16H,3-10H2,1-2H3

InChI Key

SBQJMHWEPWADHS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCC

Origin of Product

United States

Scientific Research Applications

Chemistry: This ester is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Biology: In biological research, the ester can be used as a probe to study enzyme activity, particularly esterases and lipases, which are enzymes that break down esters. Medicine: Industry: The compound can be used in the production of fragrances and flavors due to its pleasant odor and taste properties.

Mechanism of Action

The mechanism by which butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of butanoic acid, which can then exert biological effects. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with trans-4-Propylcyclohexyl Groups

a. Benzoic Acid, 4-(trans-4-Propylcyclohexyl)-, 4-Fluorophenyl Ester
  • CAS : 120893-64-3
  • Molecular Formula : C₂₂H₂₅FO₂
  • Molecular Weight : 340.43 g/mol
  • Key Differences: Substitution of the butanoic acid chain with a benzoic acid backbone. Lower molecular weight compared to the target compound, which may reduce thermal stability .
b. (S)-4-(2-Methylbutyloxy)Benzoic Acid 4-(trans-4-Propylcyclohexyl)Phenyl Ester
  • Phase Transition Temperatures :
    • Melting Point (Crystal-to-Cholesteric, C-Ch): 113°C
    • Clearing Point (Cholesteric-to-Isotropic, Ch-I): 168°C
  • Key Differences :
    • Chiral center (S-configuration) introduces helical twisting power, enabling cholesteric phase formation.
    • Shorter alkyl chain (2-methylbutyloxy) reduces molecular weight, lowering clearing point compared to bulkier derivatives .

Cyclohexanecarboxylic Acid Esters

a. trans-4-Pentylcyclohexanecarboxylic Acid 4-Propylphenyl Ester
  • CAS : 67589-71-3
  • Molecular Formula : C₂₀H₂₈O₂
  • Key Differences: Pentyl substituent on the cyclohexane ring increases hydrophobicity and molecular length compared to the target compound’s propyl group. Simplified structure (single cyclohexane ring vs.

Butanoic Acid Esters with Varied Substituents

a. (E)-2-Methoxy-4-(1-Propenyl)Phenyl Butyrate
  • CAS : 84604-52-4
  • Molecular Formula : C₁₄H₁₈O₃
  • Key Differences: Methoxy and propenyl groups introduce electronic effects (e.g., electron donation) and steric hindrance, disrupting ordered packing. Smaller molecular size limits applications to non-display liquid crystal systems .

Key Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight Phase Transition (°C) Key Features
Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester 88038-92-0 C₃₁H₄₈O₂ 452.71 Not reported Bicyclohexyl structure, high thermal stability
Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester 120893-64-3 C₂₂H₂₅FO₂ 340.43 Not available Fluorine substituent enhances polarity
(S)-4-(2-methylbutyloxy)benzoic acid 4-(trans-4-propylcyclohexyl)phenyl ester - - - C-Ch 113, Ch-I 168 Chiral center, lower clearing point
trans-4-Pentylcyclohexanecarboxylic acid 4-propylphenyl ester 67589-71-3 C₂₀H₂₈O₂ 300.43 Not reported Single cyclohexane ring, reduced rigidity

Research Findings and Trends

  • Thermal Stability : The target compound’s bicyclohexyl structure and long alkyl chains contribute to higher thermal stability compared to simpler esters (e.g., C₁₄H₁₈O₃ derivatives) .
  • Mesophase Behavior : Analogous compounds with chiral centers (e.g., ) exhibit cholesteric phases, while fluorine-substituted derivatives () show enhanced dielectric properties.
  • Synthetic Routes : High-yield synthetic methods (e.g., 85% yield for related compounds in ) suggest feasible industrial production for the target compound.

Biological Activity

Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester, also known as trans-4-(4-propylcyclohexyl)phenyl butyrate, is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H22O2\text{C}_{15}\text{H}_{22}\text{O}_2

Anti-inflammatory Properties

Research indicates that compounds similar to butanoic acid derivatives exhibit significant anti-inflammatory effects. For instance, studies on related compounds have demonstrated the ability to inhibit inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation . The mechanism often involves modulation of nuclear receptor pathways, particularly through PPAR (Peroxisome Proliferator-Activated Receptors) activation, which plays a crucial role in regulating inflammation and metabolic processes .

Analgesic Effects

Analgesic properties have been observed in related compounds which act on peripheral pain pathways. These compounds have shown efficacy in reducing pain behaviors in animal models subjected to inflammatory stimuli . The analgesic effect is attributed to the inhibition of mast cell degranulation and subsequent release of pro-inflammatory mediators.

Study 1: In Vivo Anti-inflammatory Activity

A study investigated the effects of a compound structurally similar to this compound on carrageenan-induced paw edema in rats. The results indicated that oral administration significantly reduced edema and normalized levels of myeloperoxidase (MPO), a marker for neutrophil infiltration .

Treatment GroupDose (mg/kg)Edema Reduction (%)MPO Activity
Control-0High
Dexamethasone0.580Low
Compound3075Moderate

Study 2: Cytokine Inhibition

In another study focusing on lung inflammation induced by LPS (lipopolysaccharides), administration of a similar ester compound resulted in a significant decrease in cytokine production in broncho-alveolar lavage fluid . This suggests potential therapeutic applications for respiratory inflammatory conditions.

The biological activity of butanoic acid esters typically involves:

  • PPAR Activation : Compounds may act as selective agonists for PPARs, modulating gene expression related to inflammation and metabolism.
  • Cytokine Modulation : They inhibit the production and release of pro-inflammatory cytokines.
  • Neutrophil Migration Inhibition : Reducing neutrophil infiltration at sites of inflammation.

Safety and Toxicology

Toxicity studies on related compounds have shown that while some derivatives exhibit beneficial effects at therapeutic doses, higher concentrations can lead to adverse effects including hepatotoxicity and renal dysfunction. Long-term studies are essential to establish safety profiles for clinical use .

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